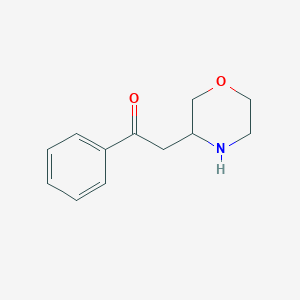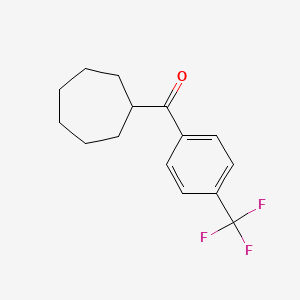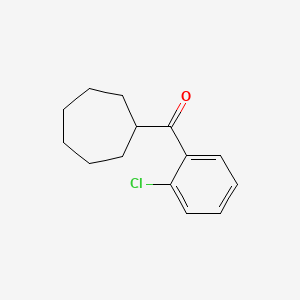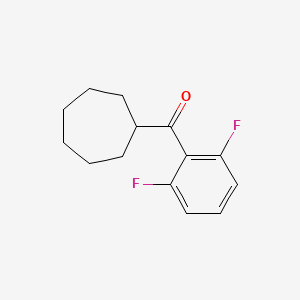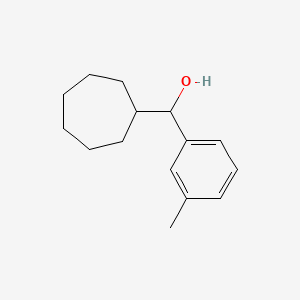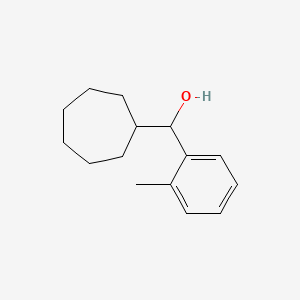
Cycloheptyl (2-methylphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloheptyl (2-methylphenyl)methanol is an organic compound that belongs to the class of alcohols It features a cycloheptyl group attached to a (2-methylphenyl)methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cycloheptyl (2-methylphenyl)methanol typically involves the reaction of cycloheptanone with 2-methylbenzylmagnesium chloride (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
- Preparation of Grignard reagent: 2-methylbenzyl chloride is reacted with magnesium in anhydrous ether to form 2-methylbenzylmagnesium chloride.
- Addition of cycloheptanone: The Grignard reagent is then added to cycloheptanone under anhydrous conditions, resulting in the formation of this compound after hydrolysis.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form cycloheptyl (2-methylphenyl)methane using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents such as thionyl chloride (SOCl₂) to form corresponding chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine.
Major Products:
Oxidation: Cycloheptyl (2-methylphenyl)ketone or Cycloheptyl (2-methylphenyl)aldehyde.
Reduction: Cycloheptyl (2-methylphenyl)methane.
Substitution: Cycloheptyl (2-methylphenyl)chloride.
Scientific Research Applications
Cycloheptyl (2-methylphenyl)methanol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cycloheptyl (2-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group in the compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring may participate in π-π interactions with other aromatic systems, influencing biological pathways.
Comparison with Similar Compounds
Cycloheptyl (2-methylphenyl)methanol can be compared with other similar compounds, such as:
Cyclohexyl (2-methylphenyl)methanol: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclooctyl (2-methylphenyl)methanol: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.
Phenyl (2-methylphenyl)methanol: Lacks the cycloalkyl group, featuring only a phenyl group.
Uniqueness: The presence of the cycloheptyl group in this compound imparts unique steric and electronic properties, potentially leading to distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
cycloheptyl-(2-methylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12-8-6-7-11-14(12)15(16)13-9-4-2-3-5-10-13/h6-8,11,13,15-16H,2-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHNFRHWYZCWRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

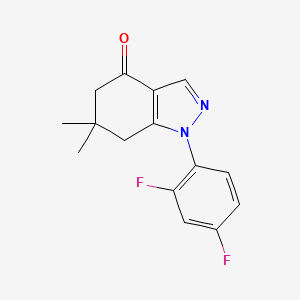
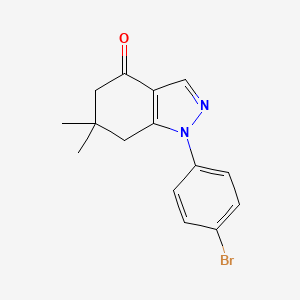
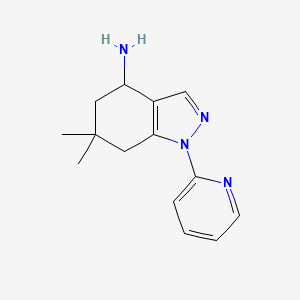
![Ethyl({[3-(methoxymethoxy)phenyl]methyl})amine](/img/structure/B7940252.png)
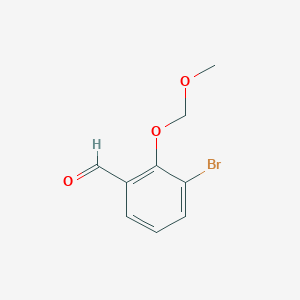
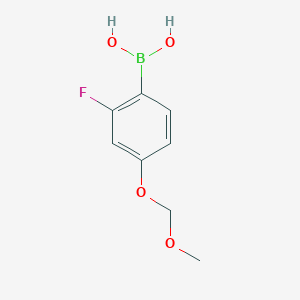
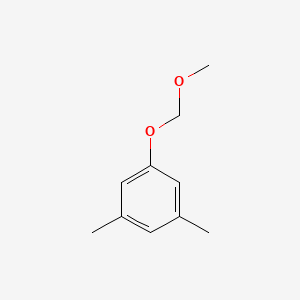
![4-[(Ethoxymethyl)sulfanyl]phenol](/img/structure/B7940270.png)
